The molecule belongs to a class of heterocyclic compounds containing pyrazolo[1,5-a]pyridine and pyrazolo[3,4-c]pyridazine rings linked together. These rings are known to be present in various bioactive molecules [].
Scientists are actively exploring new heterocyclic structures for their potential as drug candidates. The presence of these specific rings in 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine might warrant investigation for its biological activity in various disease targets [, ].
FR 180204 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). It was discovered by Ohori and colleagues, who characterized its ability to inhibit the kinase activity of these proteins, which are critical in various signaling pathways related to cell growth and differentiation. The compound has demonstrated significant selectivity over other kinases, making it a valuable tool in biochemical research and potential therapeutic applications .
The chemical structure of FR 180204 allows it to interact specifically with the ATP-binding site of ERK1 and ERK2, leading to competitive inhibition. The binding affinity is characterized by Ki values of approximately 0.31 μM for ERK1 and 0.14 μM for ERK2. Lineweaver-Burk plots have been utilized to analyze the kinetics of this interaction, confirming its competitive nature .
FR 180204 has demonstrated various biological activities, primarily through its inhibition of ERK signaling pathways. It effectively blocks ERK-mediated signaling from transforming growth factor-beta (TGF-β) to activator protein-1 (AP-1), with an IC50 value of 3.1 μM . Additionally, studies have shown that it can attenuate delayed-type hypersensitivity in collagen-immunized mice, indicating potential applications in inflammatory diseases .
FR 180204 is primarily used in research settings to study the role of ERK signaling in various biological processes and diseases. Its selective inhibition makes it particularly useful for exploring therapeutic strategies against cancers and inflammatory conditions where ERK pathways are dysregulated. Additionally, it serves as a valuable tool compound for drug discovery aimed at developing new ERK inhibitors .
Interaction studies have highlighted the specificity of FR 180204 towards ERK1 and ERK2 compared to other kinases such as p38-alpha and mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK). For instance, it exhibits over 30-fold selectivity for ERK over p38-alpha, with IC50 values indicating much weaker inhibition for these kinases (IC50 = 8700 nM for MEK1) . This selectivity is crucial for minimizing off-target effects in experimental settings.
Several compounds share structural or functional similarities with FR 180204, particularly within the category of ERK inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Selectivity | IC50 (ERK1/ERK2) | Unique Features |
---|---|---|---|
FR 180204 | High | 0.31/0.14 μM | Selective for ERK; attenuates hypersensitivity |
U0126 | Moderate | ~0.5 μM | Broadly inhibits MEK; less selective |
PD0325901 | High | ~0.01 μM | More potent against MEK; used in clinical trials |
VX-11e | Moderate | ~0.5 μM | Dual inhibition of MEK and ERK; used in cancer research |
FR 180204's unique profile lies in its high selectivity for ERK over other kinases, which minimizes potential side effects during experimental applications compared to other compounds like U0126 or PD0325901 that may interact with multiple targets .
Irritant